1-Nitroisoquinoline
Overview
Description
1-Nitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. It is characterized by the presence of a nitro group (-NO2) attached to the isoquinoline ring. Isoquinoline itself is a structural isomer of quinoline, and both are benzopyridines, which consist of a benzene ring fused to a pyridine ring. The nitro group in this compound significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroisoquinoline can be synthesized through various methods. One common approach involves the nitration of isoquinoline. This process typically uses concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired product. The crude product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Nitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Oxidation: Although less common, the isoquinoline ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Aminoisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Oxidation: Oxidized isoquinoline derivatives.
Scientific Research Applications
1-Nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitroisoquinoline and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as enzyme inhibition or DNA damage. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the nitro group.
Quinoline: A structural isomer with a different arrangement of the nitrogen atom in the ring.
1-Aminoisoquinoline: The reduced form of 1-Nitroisoquinoline.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTUSEIYUROSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450809 | |
Record name | 1-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19658-76-5 | |
Record name | 1-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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